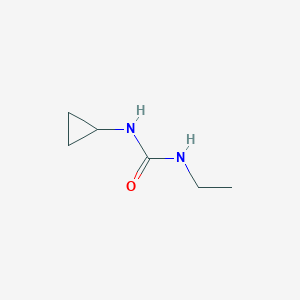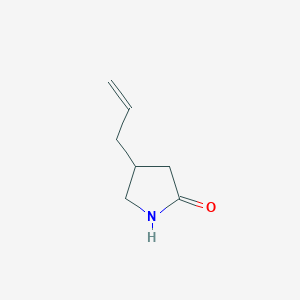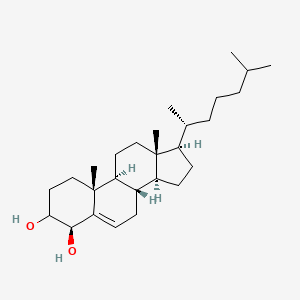
1-Cyclopropyl-3-ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-3-ethylurea is an organic compound with the molecular formula C6H12N2O It is a derivative of urea, where the hydrogen atoms are replaced by cyclopropyl and ethyl groups
準備方法
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-ethylurea can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with ethyl isocyanate under controlled conditions. The reaction typically proceeds as follows: [ \text{Cyclopropylamine} + \text{Ethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
- Mixing the reactants in a solvent.
- Controlling the temperature and pressure to favor the formation of the desired product.
- Purifying the product through crystallization or distillation.
化学反応の分析
Types of Reactions: 1-Cyclopropyl-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The cyclopropyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea compounds.
科学的研究の応用
1-Cyclopropyl-3-ethylurea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Cyclopropyl-3-ethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-Benzyl-1-cyclopropyl-3-ethylurea: Similar structure but with a benzyl group instead of a cyclopropyl group.
Cyclopropylurea: Lacks the ethyl group, making it less complex.
Ethylurea: Lacks the cyclopropyl group, resulting in different chemical properties.
Uniqueness: 1-Cyclopropyl-3-ethylurea is unique due to the presence of both cyclopropyl and ethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H12N2O |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
1-cyclopropyl-3-ethylurea |
InChI |
InChI=1S/C6H12N2O/c1-2-7-6(9)8-5-3-4-5/h5H,2-4H2,1H3,(H2,7,8,9) |
InChIキー |
KFLAAHKAKSBCAL-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B11924302.png)


![(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine](/img/structure/B11924312.png)


![1-Oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11924326.png)
![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)

![1H-Pyrrolo[3,4-D]pyrimidin-4-OL](/img/structure/B11924343.png)
